molecular formula C18H19N3O2S2 B2411967 Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396772-01-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2411967
CAS RN: 1396772-01-2
M. Wt: 373.49
InChI Key: GVVRNKAQZSQWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone” is a complex organic compound. While there is limited information available specifically on this compound, it is related to the benzo[c][1,2,5]thiadiazole motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of compounds based on the benzo[c][1,2,5]thiadiazole motif is characterized by the presence of electron donor-acceptor (D-A) systems . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .


Chemical Reactions Analysis

The chemical reactions involving compounds based on the benzo[c][1,2,5]thiadiazole motif have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds, such as “Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester”, include a solid form, a melting point of 81-86 °C, and storage temperature of 2-8°C .

Scientific Research Applications

Future Directions

The future directions of research on compounds based on the benzo[c][1,2,5]thiadiazole motif could involve their use as potential visible-light organophotocatalysts . Additionally, the design and preparation of a highly sensitive and selective luminescent probe to detect primary aromatic amines, a class of persistent and highly toxic organic pollutants, are important but challenging .

Mechanism of Action

Target of Action

The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism. By inhibiting PFKFB3 kinase, the compound can potentially disrupt the energy production in cells, making it a potential candidate for cancer treatment.

Mode of Action

The compound interacts with its target, the PFKFB3 kinase, by binding to its active site. This binding inhibits the kinase’s activity, thereby disrupting the glycolytic pathway . The compound’s interaction with its target is likely facilitated by its unique structural features, including the presence of the benzo[c][1,2,5]thiadiazol-5-yl and furan-2-ylmethyl groups.

Biochemical Pathways

Upon binding to the PFKFB3 kinase, the compound disrupts the glycolytic pathway, a critical pathway for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cell growth and proliferation. This mechanism is particularly relevant in cancer cells, which rely heavily on glycolysis for their energy needs.

Result of Action

The inhibition of PFKFB3 kinase and the subsequent disruption of the glycolytic pathway can lead to a decrease in ATP production . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glycolysis for their energy needs. Therefore, the compound’s action could potentially lead to anti-cancer effects.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-18(14-3-4-16-17(10-14)20-25-19-16)21-7-5-13(6-8-21)11-24-12-15-2-1-9-23-15/h1-4,9-10,13H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVRNKAQZSQWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.